molecular formula C18H19N7O3S B2721863 N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide CAS No. 2034480-85-6

N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide

Cat. No.: B2721863
CAS No.: 2034480-85-6
M. Wt: 413.46
InChI Key: BCYKXLNWRJEOJK-UHFFFAOYSA-N
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Description

N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide is a complex organic compound featuring multiple functional groups, including pyrazole, pyrimidine, sulfonamide, and azetidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrazole or pyrimidine rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methanesulfonamidophenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3S/c1-29(27,28)23-15-5-2-4-14(8-15)22-18(26)13-10-24(11-13)16-9-17(20-12-19-16)25-7-3-6-21-25/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYKXLNWRJEOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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